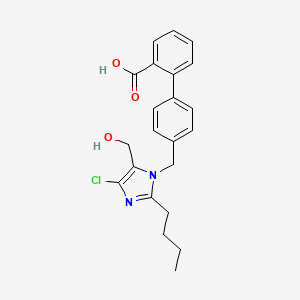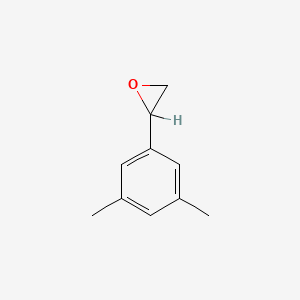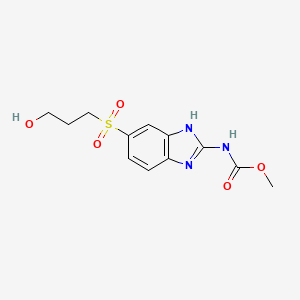
Polypropylene
Vue d'ensemble
Description
Polypropylene (PP), also known as polypropene, is a thermoplastic polymer used in a wide variety of applications . It is produced via chain-growth polymerization from the monomer propylene . Polypropylene belongs to the group of polyolefins and is partially crystalline and non-polar . Its properties are similar to polyethylene, but it is slightly harder and more heat-resistant . It is a white, mechanically rugged material and has a high chemical resistance .
Molecular Structure Analysis
Polypropylene is a linear hydrocarbon polymer . It is semi-rigid and saturated, also known as a polyolefin . The chemical structure of the propylene molecule is CH2=CHCH3 . Under the action of polymerization catalysts, the double bond can be broken and thousands of propylene molecules linked together to form a chainlike polymer .
Chemical Reactions Analysis
Polypropylene is a semi-crystalline thermoplastic polymer with a linear hydrocarbon chain that has high resistance to moisture, low cost, good processability and good chemical and heat resistance . The mechanical behaviour of polymers parts is strongly dependent on strain rate and temperature . Semi-crystalline polymeric materials are highly dependent on the mechanical properties related to the processing history .
Physical And Chemical Properties Analysis
Polypropylene is known for its high strength-to-weight ratio, chemical resistance, and durability . It has a low density, a slippery surface and a low coefficient of friction . It is also an excellent resistant to heat, electricity, fatigue, chemicals and organic solvents . The density of polypropylene is known to range from 0.89 to 0.92 grams per cubic centimetre .
Applications De Recherche Scientifique
Radiation Shielding
Innovations in polypropylene applications include its potential as an alternative to conventional radiation shielding materials. Polypropylene-based composites are being researched for their effectiveness in protecting against harmful radiation in medical and industrial settings.
Each of these applications demonstrates the adaptability and potential of polypropylene in contributing to advancements across various scientific disciplines. Ongoing research continues to explore and expand the boundaries of its capabilities .
Mécanisme D'action
Target of Action
Polypropylene (PP) is a versatile polymer with numerous applications, primarily targeting various industries due to its exceptional properties, cost-effectiveness, and ease of processing . The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain . This linear configuration proposes several benefits, including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength . These features make PP eligible for various applications, from packaging materials and customer products to automotive elements and medical devices .
Biochemical Pathways
The degradation of plastic materials by bacteria and fungi occurs through two primary mechanisms: (1) Direct action–plastics serve as a substrate for the growth of microorganisms, leading to the deterioration of the plastic itself. (2) Indirect action–metabolic byproducts produced by microorganisms contribute to the degradation of plastic . Fungal-regulated microplastic degradation is dependent on various parameters namely chemical structure and molecular weight of the microplastics, as well as environmental conditions (pH, temperature, salinity, etc.) .
Pharmacokinetics
For instance, PP has a melting point that occurs at a range (Homopolymer: 160 - 165°C, Copolymer: 135 - 159°C), and it is one of the lightest polymers among all commodity plastics . These properties can impact its processability and performance in various applications.
Result of Action
The molecular and cellular effects of PP action are primarily observed in its interaction with other materials and its response to environmental conditions. For instance, the incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges . On a cellular level, studies have shown that PP-composite foams obtained at different mold temperatures have different cell structural parameters . In addition, exposure to PP nanoplastic has been shown to lead to lung inflammation through mitochondrial damage and dysfunction in human lung epithelial cells .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of PP. For instance, heat, mechanical energy, radiation, and ozone are contributing factors to the degradative cycle of PP . Also, the humid matrix is less brittle than the dry one and, thus, more prone to microbuckling at high strains . Therefore, it is crucial to establish remarkably effective approaches to diminish MPs from the environment .
Orientations Futures
The global polypropylene market is forecast to expand at a CAGR of 4.3% and thereby increase from a value of US$ 88.4 billion in 2023, to US$ 118.7 billion by the end of 2030 . One of the primary factors driving the growth of the Polypropylene market is its cost-effectiveness and recyclability . The Polypropylene market has exhibited remarkable growth in recent years, and this trend is expected to continue in the foreseeable future .
Propriétés
IUPAC Name |
12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDMBURIUSUDH-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Pellets or Large Crystals, Translucent white solid; [HSDB] | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polypropylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/854 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.9 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Impurities |
Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymer | |
| Record name | POLYPROPYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
12-[(2s,3r)-3-Octyloxiran-2-yl]dodecanoic acid | |
Color/Form |
TRANSLUCENT WHITE SOLID | |
CAS RN |
9003-07-0, 3420-36-8 | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | rel-(2R,3S)-3-Octyl-2-oxiranedodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYPROPYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



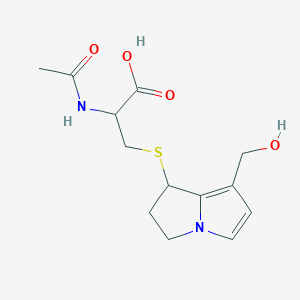
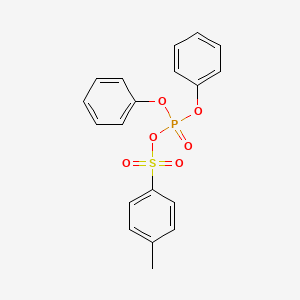
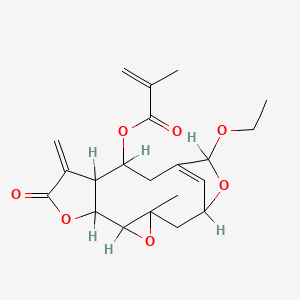
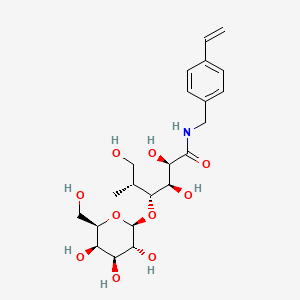
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)


![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)

